molecular formula C10H16N2O B1384487 2,6-Dipropyl-3,4-dihydropyrimidin-4-one CAS No. 91010-71-8

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384487
CAS RN: 91010-71-8
M. Wt: 180.25 g/mol
InChI Key: RTQKZZUTLPTPNH-UHFFFAOYSA-N
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Description

“2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C10H16N2O . It is a type of dihydropyrimidinone, a class of compounds that play an important role in the synthesis of DNA and RNA .


Synthesis Analysis

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, are typically synthesized using multi-component reactions like the Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The use of phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) has been reported for the synthesis of dihydropyrimidinones .


Molecular Structure Analysis

The molecular structure of “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” is characterized by a pyrimidine moiety in the ring nucleus . This heterocyclic compound is part of many pharmacologically active molecules, natural products, and nucleic acids .


Chemical Reactions Analysis

The chemical reactions involving “2,6-Dipropyl-3,4-dihydropyrimidin-4-one” are typically multi-component reactions. The Biginelli reaction, for instance, is a three-component reaction involving an aldehyde, a β-ketoester, and urea .

Scientific Research Applications

Green Chemistry Synthesis

DHPMs can be synthesized using eco-friendly methods that minimize the use of hazardous substances. An example is the one-pot synthesis from alcohols catalyzed by heteropolyanion-based ionic liquids . This method is not only efficient but also aligns with the principles of green chemistry by avoiding waste and reducing the need for purification.

Anticancer Activity

DHPMs have been evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain analogs have shown promising IC50 values, indicating their potential as anticancer agents . These compounds could be further explored for their mechanism of action and efficacy in cancer treatment.

Organic-Inorganic Hybrid Catalysts

The use of DHPMs in the development of organic-inorganic hybrid acid catalysts has been reported . These catalysts can facilitate solvent-free synthesis, which is a step towards more sustainable and environmentally friendly chemical processes.

Anti-Biofilm Properties

Some DHPM derivatives exhibit significant anti-biofilm activity, which is crucial in combating bacterial infections, especially those resistant to conventional antibiotics . The ability to disrupt biofilms can enhance the effectiveness of existing antimicrobial treatments.

Cardiovascular Applications

DHPM derivatives have shown potential in treating cardiovascular diseases. They possess antihypertensive properties, which could be beneficial in managing high blood pressure and related complications .

Anti-Inflammatory and Analgesic Effects

Research has indicated that DHPMs can have anti-inflammatory and analgesic effects. This makes them candidates for the development of new pain relief medications, potentially with fewer side effects than current drugs .

Catalysis in Multicomponent Reactions

DHPMs can act as catalysts in multicomponent reactions, which are valuable for constructing complex molecules efficiently. Their role in such reactions can lead to the discovery of new compounds with diverse biological activities .

Drug Discovery and Design

The structural versatility of DHPMs makes them suitable for drug discovery and design. They can be modified to enhance pharmacological activity and reduce adverse effects, contributing to the development of safer and more effective drugs .

Future Directions

Dihydropyrimidinones, including “2,6-Dipropyl-3,4-dihydropyrimidin-4-one”, have received considerable attention due to their interesting pharmacological properties . Future research may focus on further exploring their medicinal properties and developing more efficient synthesis methods .

Mechanism of Action

properties

IUPAC Name

2,4-dipropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKZZUTLPTPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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